molecular formula C10H5F2NO2S B1369863 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid CAS No. 262589-15-1

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

Cat. No.: B1369863
CAS No.: 262589-15-1
M. Wt: 241.22 g/mol
InChI Key: OBLNKILQDNAOEV-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid ( 262589-15-1) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery . This compound features a thiazole core substituted at the 2-position with a 2,4-difluorophenyl group and at the 4-position with a carboxylic acid functional group . The carboxylic acid moiety allows for further derivatization into various amides or esters, making it a versatile intermediate for constructing more complex molecules . Researchers utilize this scaffold in the synthesis of novel bioactive compounds, particularly in the development of type II c-Met inhibitors for targeted cancer therapy . Thiazole derivatives analogous to this compound are also investigated for their potential antimicrobial and antifungal properties, acting as crucial precursors in the exploration of new therapeutic agents against resistant strains . The compound should be stored sealed in a dry environment at 2-8°C . This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNKILQDNAOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593013
Record name 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262589-15-1
Record name 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2,4-difluoroaniline with α-haloketones to form the thiazole ring. This is followed by carboxylation to introduce the carboxylic acid group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid
  • Molecular Formula: C₁₀H₅F₂NO₂S (identical to the target compound).
  • Key Difference : Fluorine atoms at the 2,6-positions of the phenyl ring instead of 2,3.
  • Implications: The altered substitution pattern may influence electronic effects and steric interactions.
2-(4-Fluorophenyl)thiazole-4-carboxylic Acid (CAS: 863668-07-9)
  • Molecular Formula: C₁₀H₆FNO₂S.
  • Key Difference : A single fluorine substituent at the para-position of the phenyl ring.
  • Implications : The absence of a second fluorine reduces electron-withdrawing effects, which may decrease acidity of the carboxylic acid group (pKa ~3–4) compared to the difluoro analogue (pKa ~2–3) .

Functional Group Derivatives

Ethyl 2-(2,4-Difluorophenyl)-4-thiazolecarboxylate
  • Molecular Formula: C₁₂H₉F₂NO₂S.
  • Key Difference : The carboxylic acid is replaced by an ethyl ester group.
  • Implications : The ester derivative exhibits higher lipophilicity (logP ~2.5 vs. ~1.8 for the acid), improving membrane permeability. However, it lacks the hydrogen-bonding capacity of the free acid, which may reduce target binding affinity .
2-(4-Trifluoromethylphenyl)thiazole-4-carboxylic Acid (CAS: 144061-16-5)
  • Molecular Formula: C₁₁H₅F₃NO₂S.
  • Key Difference : A trifluoromethyl (-CF₃) group replaces the difluorophenyl moiety.
  • Implications : The strong electron-withdrawing -CF₃ group increases acidity (pKa ~1.5) and metabolic stability, making this compound more resistant to oxidative degradation .

Halogen-Substituted Analogues

2-(2,4-Dichlorophenyl)thiazole-4-carboxylic Acid
  • Molecular Formula: C₁₀H₅Cl₂NO₂S.
  • Key Difference : Chlorine atoms replace fluorine at the 2,4-positions.
  • Implications : Chlorine’s larger atomic radius increases steric bulk and lipophilicity (logP ~3.0 vs. ~1.8 for the difluoro compound). This enhances passive diffusion but may reduce solubility in aqueous media .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) logP (Predicted) pKa (Carboxylic Acid)
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid 2,4-diF, -COOH 241.21 1.8 2.3
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid 2,6-diF, -COOH 241.21 1.7 2.5
2-(4-Fluorophenyl)thiazole-4-carboxylic acid 4-F, -COOH 223.22 1.5 3.1
Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate 2,4-diF, -COOEt 269.26 2.5 N/A
2-(4-Trifluoromethylphenyl)thiazole-4-carboxylic acid 4-CF₃, -COOH 271.22 2.2 1.5

Biological Activity

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential as pharmacological agents, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets.

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory pathways, specifically cyclooxygenase (COX) and lipoxygenase (LOX). By binding to the active sites of these enzymes, it prevents the production of inflammatory mediators, thus exerting anti-inflammatory effects.
  • Cell Signaling Pathways : The compound influences several cell signaling pathways associated with inflammation and apoptosis. Its ability to modulate these pathways indicates a potential role in therapeutic strategies against inflammatory diseases and cancer.

The biochemical properties of this compound are significant for its biological activity:

  • Solubility : It exhibits solubility in various solvents including water and alcohol, which is crucial for its bioavailability in pharmacological applications.
  • Pharmacokinetics : The compound's pharmacokinetic profile suggests that it can be effectively absorbed and distributed within biological systems, enhancing its therapeutic potential.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent .
  • Anticancer Properties : Research has highlighted its potential as an anticancer agent. It has been evaluated for cytotoxic effects against different cancer cell lines. For instance, some derivatives have demonstrated significant antiproliferative activity against prostate cancer and melanoma cells .

Case Studies

Several studies have explored the efficacy of thiazole derivatives similar to this compound:

  • Study on Antibacterial Activity :
    • A series of thiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Results indicated that modifications at the C-2 position significantly enhanced antibacterial activity with sub-micromolar minimum inhibitory concentrations achieved .
  • Anticancer Activity Evaluation :
    • In a study involving 4-substituted methoxylbenzoyl-aryl-thiazoles, compounds showed improved cytotoxicity against melanoma and prostate cancer compared to their parent structures. The structure-activity relationship (SAR) was extensively analyzed to optimize efficacy .

Data Table: Biological Activities of Related Thiazole Compounds

Compound NameActivity TypeTarget Organism/Cancer TypeIC50 (μM)
This compoundAntibacterialMycobacterium tuberculosis< 1
4-substituted methoxylbenzoyl-aryl-thiazolesAnticancerMelanoma0.124 - 3.81
Thiazolidine derivativesAntidiabeticVariousVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid, and what yield variations are observed under different catalyst systems?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions or Suzuki-Miyaura coupling, leveraging fluorophenyl precursors and thiazole intermediates. For example, analogous thiazole-carboxylic acid derivatives (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) are synthesized using palladium-catalyzed cross-coupling, with yields varying between 60–85% depending on catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) and reaction temperature . Optimization of reaction time and solvent polarity (e.g., DMF vs. THF) is critical to minimize byproducts like unreacted halide intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>19</sup>F NMR are essential for confirming molecular weight and fluorine substitution patterns. For structural validation, <sup>1</sup>H/<sup>13</sup>C NMR can resolve thiazole ring protons (δ 7.8–8.2 ppm) and carboxylic acid protons (δ 12–13 ppm). Purity analysis via HPLC with UV detection at 254 nm is recommended, using C18 columns and acetonitrile/water gradients .

Q. What are the solubility profiles of this compound in common organic solvents, and how do they impact crystallization protocols?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Crystallization trials using ethanol/water mixtures (7:3 v/v) at 4°C yield needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) can identify polymorphic transitions, with melting points typically observed near 200–210°C for similar fluorinated thiazoles .

Advanced Research Questions

Q. How can computational reaction path analysis (CRPA) optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition-state analysis can predict energetically favorable pathways. For example, ICReDD’s approach uses reaction path searches to identify optimal conditions (e.g., solvent, temperature) that reduce activation barriers for cyclization steps, decreasing byproduct formation by 30–40% . Machine learning models trained on analogous reactions (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid synthesis) further refine catalyst selection .

Q. What strategies are recommended for resolving discrepancies in reported solubility data across different solvent systems?

  • Methodological Answer : Contradictory solubility data often arise from inconsistent measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardized protocols using shake-flask methods with saturation equilibration (24–48 hrs) and HPLC quantification are advised. Statistical design of experiments (DoE) can isolate variables like temperature and pH, with Pareto charts identifying dominant factors .

Q. How can reaction kinetics studies improve the scalability of this compound’s synthesis?

  • Methodological Answer : In-situ FTIR or Raman spectroscopy monitors reaction progress in real time, identifying rate-limiting steps (e.g., ligand exchange in catalytic cycles). For scale-up, microreactor systems enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of fluorophenyl groups). Kinetic modeling using Arrhenius equations optimizes residence time and temperature gradients .

Q. What advanced techniques validate the compound’s stability under long-term storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., decarboxylation or thiazole ring oxidation). Solid-state NMR and powder X-ray diffraction (PXRD) track amorphous-crystalline phase transitions. For sensitive fluorinated compounds, argon-blanketed storage at –20°C is recommended .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer : Batch-to-batch inconsistencies may stem from residual solvents or trace metal catalysts. Inductively coupled plasma mass spectrometry (ICP-MS) identifies metal impurities (e.g., Pd, Cu), while <sup>19</sup>F NMR with relaxation delay adjustments resolves signal splitting from paramagnetic contaminants. Cross-validation with independent synthetic routes (e.g., Grignard vs. Ullmann coupling) isolates method-specific artifacts .

Tables for Key Data

Property Typical Range/Value Method Reference
Melting Point206–210°CDSC
HPLC Purity≥97%C18 column, 254 nm UV
Solubility in DMSO>50 mg/mLShake-flask, 25°C
Reaction Yield (Pd-catalyzed)60–85%GC-MS quantification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 2
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

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